molecular formula C23H26N4O2S2 B2693788 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207037-66-8

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2693788
CAS No.: 1207037-66-8
M. Wt: 454.61
InChI Key: RSBCEHBTXFTWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked cyclohexylcarbamoyl methyl group at position 2 and a thiophen-2-ylmethyl amide moiety at position 1. This structure integrates multiple pharmacophoric elements:

  • Imidazole ring: A heterocyclic scaffold known for hydrogen bonding and metal coordination, often enhancing bioavailability and target affinity.
  • Sulfanyl bridge: Enhances metabolic stability and modulates electronic properties.
  • Cyclohexylcarbamoyl group: A lipophilic substituent that may improve membrane permeability.

Properties

IUPAC Name

4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c28-21(26-18-5-2-1-3-6-18)16-31-23-24-12-13-27(23)19-10-8-17(9-11-19)22(29)25-15-20-7-4-14-30-20/h4,7-14,18H,1-3,5-6,15-16H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCEHBTXFTWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thiophene and benzamide groups. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of cyclohexyl isocyanate with the imidazole derivative.

    Introduction of the Thiophene Group: This is typically done via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde.

    Formation of the Benzamide Moiety: This involves the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and imidazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and imidazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene and benzamide groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Structural Analog: 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide ()

Key Differences :

  • Substituent on benzamide : The target compound has a thiophen-2-ylmethyl group, whereas the analog in features a 4-(1H-imidazol-1-yl)phenyl group.
  • Sulfanyl side chain : Both share a cyclohexylcarbamoyl methyl sulfanyl group, but the analog lacks the thiophene moiety.

Implications :

  • The thiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to the phenyl-imidazole group in the analog.
  • The molecular weight of the target compound is likely higher (estimated ~470 g/mol vs. 448.58 g/mol for the analog), which could affect solubility and pharmacokinetics .

Bioactive Imidazole-Benzamide Derivatives ()

Compounds such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide and 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide share the imidazole-benzamide core but differ in substituents:

Compound Name Substituents Biological Activity Reference
Target Compound Thiophen-2-ylmethyl, cyclohexylcarbamoyl sulfanyl Unknown (predicted antifungal/anticancer) -
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl Anticancer (cervical cancer)
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Thiazol-4-ylsulfamoyl Antibacterial

Structural Insights :

  • Electron-withdrawing groups (e.g., chloro, fluoro) in compounds correlate with anticancer activity, suggesting that the target compound’s thiophene group (electron-rich) may favor antimicrobial over anticancer effects.
  • Sulfonamide or sulfamoyl groups in analogs improve solubility and target engagement, whereas the target’s sulfanyl group may prioritize stability .

Antifungal Imidazole-Acetamide Derivatives ()

Compounds like 2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide (5b) demonstrate:

  • MIC50 : 12.5 μg/mL against Candida albicans and Candida krusei.
  • Key features: Dithiocarbamoyl and acetamide groups enhance fungal lanosterol 14α-demethylase inhibition via hydrophobic and hydrogen-bonding interactions.

Comparison with Target Compound :

  • The target’s benzamide core and sulfanyl bridge may similarly inhibit fungal enzymes but with reduced potency due to the absence of dithiocarbamoyl moieties.
  • Molecular docking studies in suggest that bulkier substituents (e.g., cyclohexylcarbamoyl) could improve binding affinity but reduce solubility .

Physicochemical and Spectral Data Comparison

Table 1: Structural and Spectral Features of Analogous Compounds

Compound Class Key Functional Groups IR Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Reference
Hydrazinecarbothioamides () C=S, C=O 1243–1258 (C=S), 1663–1682 (C=O) NH: 7.8–8.2
1,2,4-Triazole-3-thiones () C=S, NH 1247–1255 (C=S), 3278–3414 (NH) Aromatic protons: 7.0–8.5
Target Compound (Predicted) C=O (benzamide), C-S ~1680 (C=O), ~1250 (C-S) Thiophene: ~7.2–7.5; Imidazole: ~7.8–8.3 -

Challenges :

  • Steric hindrance from the cyclohexyl group may require optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .

Biological Activity

4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates imidazole, thiophene, and benzamide moieties, which are known for their diverse pharmacological properties. The following sections will discuss its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
  • Attachment of the Cyclohexylcarbamoyl Group : Reaction with cyclohexyl isocyanate forms the cyclohexylcarbamoyl derivative.
  • Introduction of the Thiophene Group : This is generally accomplished via nucleophilic substitution using thiophene-2-carboxaldehyde.

These steps highlight the compound's complex structure, which is crucial for its biological activity.

The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Interaction : The imidazole ring can interact with various enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, triggering downstream signaling pathways that lead to cellular responses such as apoptosis or inhibition of cell proliferation .

Biological Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it possesses potent inhibitory effects on human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The half-maximal inhibitory concentration (IC50) values for these activities range from 2.38 µM to 14.74 µM, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SISO2.38 - 3.77
RT-1125.37 - 8.13
Other Lines*14.74

*Other lines include various human tumor cell lines tested for comparative analysis.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Cervical Cancer Study : A study involving SISO cells demonstrated that treatment with varying concentrations of the compound led to significant apoptosis induction, with early apoptotic cells increasing from 10.2% to 17.2% upon doubling the concentration .
  • Bladder Cancer Study : In RT-112 cells, the compound exhibited a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent against bladder carcinoma.

Potential Therapeutic Applications

The unique structural features of this compound suggest various therapeutic applications:

  • Anticancer Agent : Its ability to induce apoptosis in cancer cells positions it as a promising candidate for cancer therapy.
  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, warranting further investigation into its use in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.